molecular formula C35H32N6O12S2 B11116414 (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)

(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)

Cat. No.: B11116414
M. Wt: 792.8 g/mol
InChI Key: MFSVOOZYWMFEJI-UHQZYLKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate) is a complex organic molecule with potential applications in various fields of scientific research. Its structure features multiple functional groups, including cyclobutyl, dioxopropane, hydrazinylidene, and nitrobenzenesulfonate moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate) involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the cyclobutyl-dioxopropane core, followed by the introduction of hydrazinylidene groups through condensation reactions. The final step involves the sulfonation of the aromatic rings to introduce the nitrobenzenesulfonate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate): can undergo a variety of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can yield amines.

Scientific Research Applications

(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate):

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Potential use as a probe for studying enzyme mechanisms or as a precursor for bioactive molecules.

    Medicine: Possible applications in drug development, particularly for targeting specific biochemical pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate) involves its interaction with specific molecular targets. The hydrazinylidene groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrobenzenesulfonate groups can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar compounds include:

    Ethyl acetoacetate: A simpler molecule with a similar dioxopropane core but lacking the complex aromatic and nitro groups.

    4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one: Another complex organic molecule with a different core structure but similar functional group diversity.

The uniqueness of (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)

Properties

Molecular Formula

C35H32N6O12S2

Molecular Weight

792.8 g/mol

IUPAC Name

[4-[(E)-[[2-cyclobutyl-3-[(2E)-2-[[4-(4-methyl-3-nitrophenyl)sulfonyloxyphenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C35H32N6O12S2/c1-22-6-16-29(18-31(22)40(44)45)54(48,49)52-27-12-8-24(9-13-27)20-36-38-34(42)33(26-4-3-5-26)35(43)39-37-21-25-10-14-28(15-11-25)53-55(50,51)30-17-7-23(2)32(19-30)41(46)47/h6-21,26,33H,3-5H2,1-2H3,(H,38,42)(H,39,43)/b36-20+,37-21+

InChI Key

MFSVOOZYWMFEJI-UHQZYLKYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C5CCC5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3CCC3)C(=O)NN=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.